![molecular formula C13H11NS B374274 5,11-dihydrodibenzo[b,e][1,4]thiazepine CAS No. 3048-78-0](/img/structure/B374274.png)
5,11-dihydrodibenzo[b,e][1,4]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-dihydrodibenzo[b,e][1,4]thiazepine is a heterocyclic compound that features a benzothiazepine scaffold. This structure is significant in medicinal chemistry due to its presence in various pharmaceuticals. The compound is known for its diverse biological activities, including antimicrobial, antibacterial, anti-epileptic, anti-HIV, antidepressant, antithrombotic, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-dihydrodibenzo[b,e][1,4]thiazepine typically involves the cyclization of chalcones with benzothiazepine in the presence of bleaching clay and polyethylene glycol-400 (PEG-400). This method is efficient, yielding more than 95% in less than an hour of reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green synthesis techniques, such as PEG-400-mediated pathways, is encouraged to promote sustainability and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5,11-dihydrodibenzo[b,e][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the compound’s electronic properties.
Substitution: Substitution reactions, particularly with heterocyclic substituents, can significantly impact the compound’s bioactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Aplicaciones Científicas De Investigación
5,11-dihydrodibenzo[b,e][1,4]thiazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and cellular pathways.
Medicine: It is investigated for its potential in treating various diseases, including cancer, cardiovascular disorders, and neurological conditions.
Industry: The compound’s antimicrobial properties make it useful in developing new antimicrobial agents
Mecanismo De Acción
The mechanism of action of 5,11-dihydrodibenzo[b,e][1,4]thiazepine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit calcium influx into cardiac and vascular smooth muscle during depolarization, similar to the action of diltiazem, a related benzothiazepine derivative . This inhibition can lead to various therapeutic effects, such as vasodilation and reduced blood pressure.
Comparación Con Compuestos Similares
Similar Compounds
Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker.
1,5-Benzothiazepine Derivatives: These include various compounds with similar structures but different substituents, impacting their biological activity.
Uniqueness
5,11-dihydrodibenzo[b,e][1,4]thiazepine is unique due to its specific structure, which allows for diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
3048-78-0 |
|---|---|
Fórmula molecular |
C13H11NS |
Peso molecular |
213.3g/mol |
Nombre IUPAC |
6,11-dihydrobenzo[c][1,5]benzothiazepine |
InChI |
InChI=1S/C13H11NS/c1-2-6-11-10(5-1)9-15-13-8-4-3-7-12(13)14-11/h1-8,14H,9H2 |
Clave InChI |
JVWKQCOSIPNOKD-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C3S1 |
SMILES canónico |
C1C2=CC=CC=C2NC3=CC=CC=C3S1 |
Solubilidad |
6.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


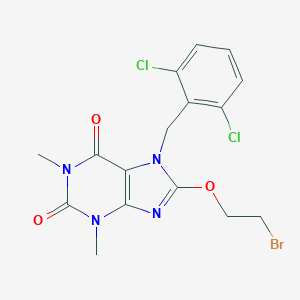
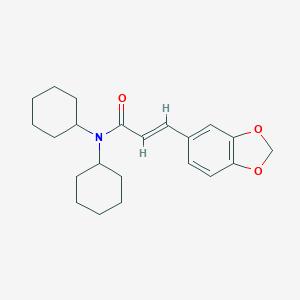
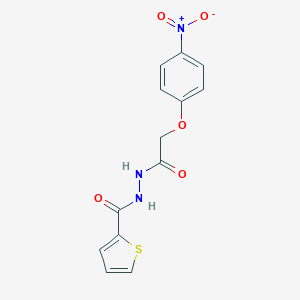
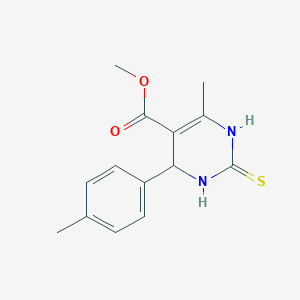
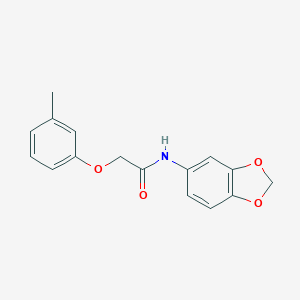
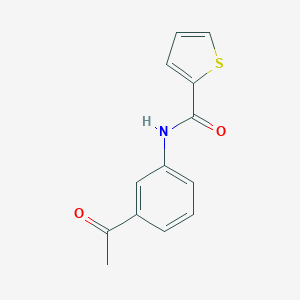
![(4-methoxy-2-pyridinyl)methyl N-[2-(trifluoromethyl)phenyl]imidothiocarbamate](/img/structure/B374204.png)
![2-[5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B374205.png)

![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid](/img/structure/B374208.png)
![2-{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B374209.png)
![{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B374210.png)
![2-[5-(1,3-Benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B374213.png)
![[5-(2,5-Dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374214.png)
